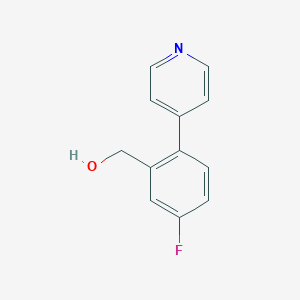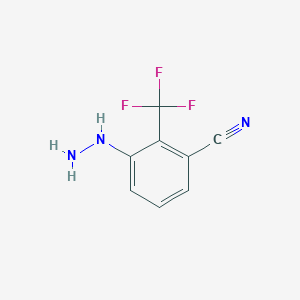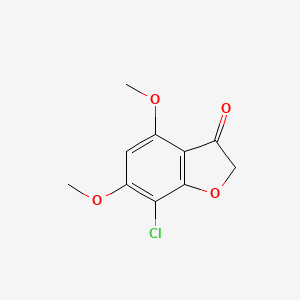
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique chloro and methoxy substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable benzofuran precursor.
Chlorination: Introduction of the chloro group at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy groups at the 4th and 6th positions can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: The chloro group may be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted benzofurans.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine
Potential therapeutic applications may include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-1-benzofuran-3(2h)-one: Lacks the chloro substituent.
7-Chloro-1-benzofuran-3(2h)-one: Lacks the methoxy substituents.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
3261-06-1 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
7-chloro-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-7(14-2)9(11)10-8(6)5(12)4-15-10/h3H,4H2,1-2H3 |
Clé InChI |
LXAQGDPMKKHFKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C(=O)CO2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


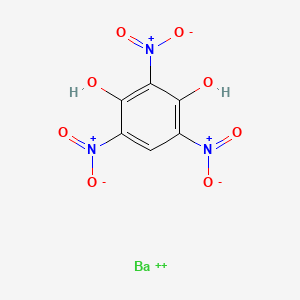
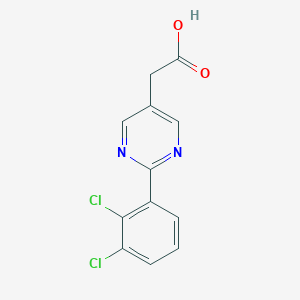
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
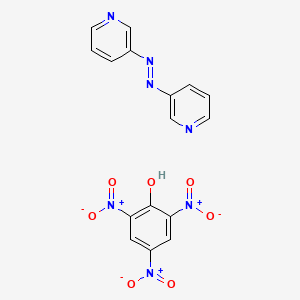
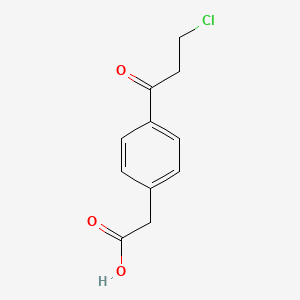
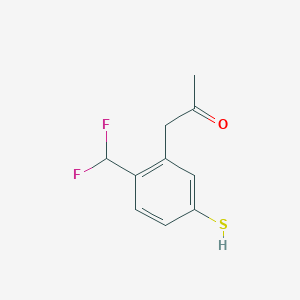
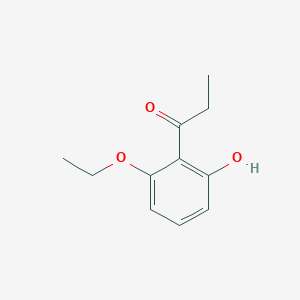
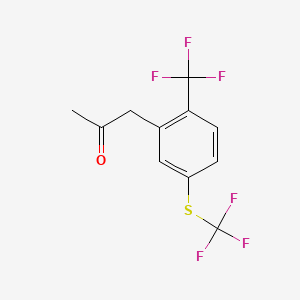

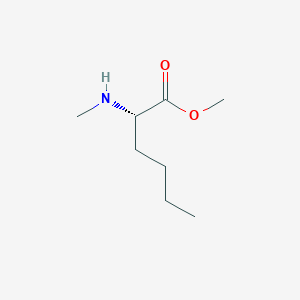
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

